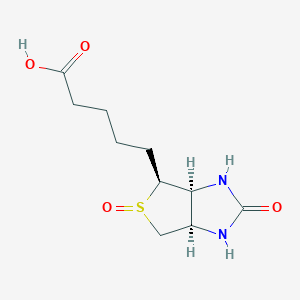

Biotin (R)-Sulfoxide

説明

Structure

3D Structure

特性

CAS番号 |

3376-83-8 |

|---|---|

分子式 |

C10H16N2O4S |

分子量 |

260.31 g/mol |

IUPAC名 |

5-[(3aS,4S,5R,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17+/m0/s1 |

InChIキー |

KCSKCIQYNAOBNQ-KBUMHGCDSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H]([S@@]1=O)CCCCC(=O)O)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 |

他のCAS番号 |

10406-89-0 |

同義語 |

(3aS,4S,5R,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide; [3aS-(3aα,4β,5β,6aα)]-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide; Biotin 5-Oxide; (-)-Biotin 5-Oxide; Biotin, L-S-oxide; Biotin l-sulfoxide; B |

製品の起源 |

United States |

Biotin Sulfoxide Metabolism and Enzymatic Reduction Pathways

Formation of Biotin (B1667282) Sulfoxide (B87167) In Vivo

The generation of biotin sulfoxide within biological systems is a consequence of biotin's natural catabolism and its interaction with the cellular oxidative environment.

Oxidative Pathways of Biotin Metabolism

In mammals, biotin undergoes catabolism through two primary pathways. While one pathway involves the β-oxidation of its valeric acid side chain, the other involves the oxidation of the sulfur atom in its heterocyclic ring. nih.gov This sulfur oxidation leads to the formation of biotin sulfoxide. This process is a significant route for biotin breakdown, to the extent that the abundance of biotin sulfoxides in the body can be comparable to that of unmodified biotin.

Role of Oxidative Stress in Biotin Thioether Oxidation

The thioether group in biotin's structure is susceptible to oxidation. Exposure to various oxidants, including reactive oxygen species (ROS) generated during periods of oxidative stress, can lead to the formation of biotin sulfoxide. wikipedia.orgnih.gov Oxidative stress is broadly defined as an imbalance favoring oxidized biomolecules, which can disrupt vital cellular functions. nih.gov While biotin itself can help attenuate oxidative stress by normalizing antioxidant activities and reducing the byproducts of lipid and protein oxidation, its sulfur atom can be oxidized in the process. nih.gov This non-enzymatic oxidation is a key factor in the in vivo formation of biotin sulfoxide.

Biotransformation to Diastereoisomeric Forms (d- and l-sulfoxides)

The oxidation of the sulfur atom in the biotin molecule creates a new chiral center. researchgate.net This results in the formation of two distinct diastereoisomeric forms: d-biotin d-sulfoxide and d-biotin l-sulfoxide. nih.govresearchgate.net Studies using fungal cultures have demonstrated differential production of these isomers; for instance, Aspergillus niger predominantly produces the levo (l) form, while Neurospora crassa can produce both enantiomers. researchgate.net This biotransformation highlights the stereospecific nature of the oxidative processes, whether enzymatic or chemical, that lead to the two sulfoxide forms. researchgate.net

Enzymatic Reduction of Biotin Sulfoxide

The existence of biotin sulfoxide is not a metabolic dead end. Specific enzymes have evolved to salvage this oxidized form, converting it back into the biologically active vitamin.

Biotin Sulfoxide Reductase (BSOR) Characterization

Biotin Sulfoxide Reductase (BSOR) is the key enzyme that catalyzes the reduction of d-biotin d-sulfoxide back to d-biotin. acs.orgnih.gov This enzyme acts as a scavenger, allowing cells to reclaim and utilize biotin from its spontaneously oxidized state. ebi.ac.uk BSOR is a member of the molybdoenzyme family, containing a molybdopterin guanine (B1146940) dinucleotide cofactor that is essential for its activity. acs.orgnih.gov

The enzyme has been notably characterized from the bacterium Rhodobacter sphaeroides. acs.orgnih.gov This bacterial BSOR can directly use NADPH as an electron donor to reduce biotin sulfoxide without requiring any additional accessory proteins. acs.orgnih.gov While it shows a marked preference for biotin sulfoxide, the enzyme also has the capability to reduce other substrates, including methionine sulfoxide and dimethyl sulfoxide. acs.orgnih.gov The E. coli equivalent, known as BisC, also functions as a methionine sulfoxide reductase, demonstrating specificity for the Met-S-SO stereoisomer. nih.gov

Biochemical Characteristics of BSOR

The BSOR from Rhodobacter sphaeroides has been studied in detail, revealing specific biochemical and kinetic properties.

Kinetic Mechanism : The enzyme follows a Ping Pong Bi-Bi kinetic mechanism. acs.orgacs.org

Substrate Preference : It exhibits a strong preference for NADPH over NADH as its electron donor. nih.govacs.org

Substrate Inhibition : BSOR is subject to competitive substrate inhibition by both of its substrates, NADPH and biotin sulfoxide (BSO). acs.orgacs.org

Cofactor Requirements : As a molybdoenzyme, it requires molybdenum for all its reductase activities. nih.govacs.org Substituting tungsten for molybdenum renders the enzyme largely inactive. acs.org Furthermore, studies indicate that specific histidine residues are crucial for binding the molybdenum cofactor. acs.orgnih.gov

Stereospecificity : The enzyme specifically utilizes the 4R-hydrogen from the nicotinamide (B372718) ring of NADPH for the reduction reaction. nih.gov

Inhibitors : Its activity is reversibly inhibited by cyanide and can be irreversibly inactivated by diethylpyrocarbonate, which leads to the release of its molybdenum cofactor. acs.orgnih.gov

The kinetic parameters for the R. sphaeroides BSOR have been determined and are summarized in the table below.

| Substrate | Parameter | Value | Condition/Note |

|---|---|---|---|

| NADPH | Km | 65 µM | - |

| Ki | 900 µM | Substrate Inhibition | |

| NADH | Km | 1.25 mM | - |

| kcat,app | 47 s-1 | At pH 8 with saturating BSO nih.gov | |

| d-Biotin d-sulfoxide (BSO) | kcat,app (with NADPH) | 500 s-1 | |

| Km | 714 µM | With NADPH acs.org | |

| Ki | 6.10 mM | Substrate Inhibition nih.gov |

Substrate Specificity and Kinetic Parameters of BSOR

The biotin sulfoxide reductase from Rhodobacter sphaeroides has been shown to act on a variety of substrates beyond biotin sulfoxide, although it displays a clear preference for its namesake substrate. acs.org The enzyme can reduce other compounds such as nicotinamide-N-oxide, dimethyl sulfoxide (DMSO), methionine sulfoxide, and trimethylamine-N-oxide. acs.org Initial rate studies of the homogeneous recombinant enzyme from R. sphaeroides have determined the kinetic parameters for several of these substrates.

Interactive Table: Kinetic Parameters of R. sphaeroides BSOR for Various Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| d-Biotin d-sulfoxide | 714 | 500 | 7.0 x 10⁵ |

| Methionine Sulfoxide | 800 | - | - |

| NADH (as electron donor) | 1250 | 47 | 1.19 x 10⁵ |

| NADPH (as electron donor) | 65 | 500 | 1.86 x 10⁶ |

Data sourced from kinetic analyses of the purified recombinant enzyme, primarily using NADPH as the electron donor unless otherwise specified. nih.gov The Km for Methionine Sulfoxide in the R. sphaeroides enzyme was found to be 800 µM, though detailed catalytic efficiency was not reported in the same context. nih.gov

Electron Donors and Cofactors in BSOR Activity (e.g., NADPH, Molybdenum)

The activity of BSOR is dependent on specific electron donors and cofactors. The purified recombinant enzyme from Rhodobacter sphaeroides utilizes NADPH as a facile electron donor directly, without the need for any intermediary auxiliary proteins. acs.orgnih.gov While it can also use NADH, the enzyme shows a marked preference for NADPH, as evidenced by a significantly higher catalytic efficiency (k_cat/K_m). nih.gov

A critical cofactor for BSOR activity is Molybdenum (Mo). acs.org Analysis of the enzyme grown in tungsten-supplemented media showed decreased activity, confirming that Mo is required for its catalytic function. acs.orgnih.gov The enzyme binds one molybdenum-bis(molybdopterin guanine dinucleotide) (Mo-bis-MGD) cofactor per subunit. uniprot.orgresearchgate.net This places BSOR in the family of molybdoenzymes, which utilize the redox capabilities of the molybdenum atom in their active site to catalyze reduction reactions. frontiersin.org The enzyme can also use ferricyanide (B76249) as an artificial electron acceptor, which effectively inhibits the reduction of biotin sulfoxide. acs.orgnih.gov

Thioredoxin-Dependent Nature of BSOR

The dependency of biotin sulfoxide reductase on thioredoxin appears to vary between different organisms. For the enzyme from Rhodobacter sphaeroides, studies on the purified, homogeneous recombinant protein have demonstrated that it does not require any additional auxiliary proteins, such as thioredoxin, for its NADPH-dependent activity. acs.org

In contrast, early investigations into the biotin sulfoxide reductase from Escherichia coli (known as BisC) suggested that its activity relied upon a thioredoxin-like component. nih.govasm.org Further characterization confirmed that the E. coli BisC enzyme requires a small, heat-stable, thioredoxin-like protein to function. acs.orguniprot.org Thioredoxins are small redox proteins that, in their reduced dithiol form, act as electron donors for various enzymes; they are in turn reduced by thioredoxin reductase, typically using NADPH as the ultimate electron source. nih.gov

BisC and its Multifunctional Reductase Activities

BisC is the designation for the biotin sulfoxide reductase enzyme found in Escherichia coli. uniprot.org While its primary described role is in biotin metabolism, research has revealed it to be a multifunctional enzyme with significant activity towards other sulfoxide compounds. nih.govasm.org

Biotin Sulfoxide Reduction by BisC

The principal function of BisC is to serve as a scavenger enzyme, enabling the cell to utilize D-biotin D-sulfoxide (BSO), a spontaneous oxidation product of biotin, as a viable biotin source. ebi.ac.ukuniprot.org It catalyzes the reduction of the sulfoxide back to D-biotin, which is essential for its role as a cofactor for carboxylase enzymes involved in key metabolic pathways. nih.govyoutube.com

Role of BisC in Methionine Sulfoxide Reduction

A significant secondary function of BisC is its activity as a methionine sulfoxide reductase. nih.govnih.gov Methionine is highly susceptible to oxidation, which converts it to a racemic mixture of methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). asm.org While cells possess dedicated methionine sulfoxide reductases (MsrA and MsrB), BisC has been identified as an additional enzyme capable of this repair function. nih.gov

Crucially, BisC exhibits high stereospecificity, acting exclusively on the free form of the Met-S-SO enantiomer. nih.govasm.orgnih.gov It shows no activity towards Met-R-SO or on methionine sulfoxide residues that are part of a protein. nih.gov Genetic studies have shown that in E. coli mutants lacking both MsrA and MsrB, the presence of BisC is essential for the cell to utilize Met-S-SO for growth. nih.govnih.gov The kinetic parameters of E. coli BisC for Met-S-SO have been determined, showing a high affinity for this substrate.

Interactive Table: Kinetic Parameters of E. coli BisC for Methionine-S-Sulfoxide

| Substrate | K_m (µM) | k_cat (min⁻¹) | Catalytic Efficiency (min⁻¹µM⁻¹) |

| L-methionine (S)-S-oxide | 17 | 3.2 | 0.18 |

Data obtained from studies on the purified E. coli BisC enzyme. nih.gov The catalytic efficiency is noted to be comparable to that of the primary enzyme, MsrA (0.12 min⁻¹µM⁻¹). nih.gov

Catalytic Mechanisms and Stereoselectivity of BisC

The catalytic mechanism of BSOR from R. sphaeroides, a homolog of BisC, has been identified as a Ping Pong Bi-Bi mechanism. acs.orgacs.org This type of mechanism involves the binding of the first substrate (e.g., NADPH) and the release of the first product before the second substrate (e.g., biotin sulfoxide) binds to the enzyme. acs.org Given the high sequence similarity, it is inferred that E. coli BisC follows a similar catalytic pathway. acs.org

The stereoselectivity of BisC is a defining feature of its function. uniprot.orgnih.gov As an enzyme, its chiral active site allows it to distinguish between stereoisomers of its substrates. libretexts.org This is demonstrated in its two primary activities:

Biotin Sulfoxide: It specifically reduces D-biotin D-sulfoxide. uniprot.org

Methionine Sulfoxide: It is strictly selective for the (S)-enantiomer of free methionine sulfoxide (Met-S-SO) and does not act on the (R)-enantiomer. nih.govasm.org This specificity is critical for its physiological role, complementing the activity of MsrB, which is specific for the (R)-isomer. nih.gov

Comparative Enzymology of Sulfoxide Reductases

The reduction of biotin sulfoxide to biotin is catalyzed by a class of enzymes known as sulfoxide reductases. These enzymes are not uniformly distributed across all life forms and exhibit notable differences in their structure, cofactor requirements, and substrate preferences. A comparative analysis of these enzymes, particularly from bacterial sources, highlights their diverse evolutionary solutions to a common biochemical challenge.

Key examples include the biotin sulfoxide reductases from the photosynthetic bacterium Rhodobacter sphaeroides and the common gut bacterium Escherichia coli.

The enzyme from Rhodobacter sphaeroides is a well-characterized molybdenum-containing enzyme. acs.org It utilizes a molybdopterin guanine dinucleotide cofactor and directly employs NADPH as an electron donor for the reduction of d-biotin d-sulfoxide to d-biotin. acs.org A significant feature of the R. sphaeroides enzyme is its independence from any additional auxiliary proteins for its catalytic activity. acs.org While it demonstrates a marked preference for biotin sulfoxide, it also possesses a broad substrate specificity, capable of reducing other sulfoxides such as dimethyl sulfoxide (DMSO) and methionine sulfoxide (MetSO). acs.org Kinetic studies have shown that this enzyme follows a Ping Pong Bi-Bi mechanism and is subject to substrate inhibition by both NADPH and biotin sulfoxide. acs.org

In contrast, the biotin sulfoxide reductase from Escherichia coli, known as BisC, shows both similarities and critical differences. The BisC protein shares considerable sequence similarity with its R. sphaeroides counterpart. acs.org However, early research suggested that the partially purified E. coli enzyme requires accessory proteins for its activity, including a small, heat-stable, thioredoxin-like component. acs.org

More recent investigations have revealed a significant physiological role for E. coli BisC as a methionine sulfoxide reductase. nih.govnih.gov It specifically reduces the free form of methionine-S-sulfoxide (Met-S-SO) and is unable to act on the R-stereoisomer or on methionine sulfoxide residues within proteins. nih.govnih.gov This discovery establishes BisC as a bona fide methionine sulfoxide reductase that plays a crucial role in the assimilation of oxidized methionine. nih.gov The catalytic efficiency of E. coli BisC for Met-S-SO is comparable to that of the primary methionine sulfoxide reductase, MsrA. nih.gov

Another relevant enzyme is the molybdenum-containing TorZ from the pathogen Haemophilus influenzae. While TorZ can reduce biotin sulfoxide, its preferred substrate is methionine sulfoxide, and it plays a role in the bacterium's survival in its host. nih.gov

The following table provides a comparative summary of these sulfoxide reductases.

Table 1: Comparative Properties of Biotin Sulfoxide-Reducing Enzymes| Feature | Rhodobacter sphaeroides BSO Reductase | Escherichia coli BisC | Haemophilus influenzae TorZ |

|---|---|---|---|

| Primary Function | Biotin sulfoxide scavenging | Methionine sulfoxide assimilation, Biotin sulfoxide reduction | Methionine sulfoxide reduction |

| Cofactor | Molybdenum (Molybdopterin Guanine Dinucleotide) | Molybdenum (predicted) | Molybdenum |

| Electron Donor | NADPH (direct) | Thioredoxin-like system (predicted) | Quinone pool (via TorY) |

| Accessory Proteins | Not required | Required (Thioredoxin-like protein) | Required (TorY) |

| Primary Substrate | d-Biotin d-sulfoxide | Free Methionine-S-sulfoxide | Methionine sulfoxide |

| Other Substrates | Methionine sulfoxide, DMSO, Nicotinamide-N-oxide | d-Biotin d-sulfoxide | DMSO, Biotin sulfoxide |

| Kinetic Mechanism | Ping Pong Bi-Bi | Not fully determined | Not fully determined |

Regulation of Biotin Homeostasis through Sulfoxide Interconversion

Biotin homeostasis in organisms is a tightly regulated process involving uptake, utilization, and recycling. nih.govnih.gov The interconversion between biotin and biotin sulfoxide represents a key, albeit nuanced, aspect of this regulatory network. This process involves the oxidation of biotin to biotin sulfoxide and its subsequent enzymatic reduction back to the active vitamin form.

The formation of biotin sulfoxide is a catabolic event. nih.govkegg.jp The sulfur atom in the thiophane ring of biotin can be oxidized, a process that can occur spontaneously or enzymatically. nih.gov This oxidation is one of the two principal pathways for biotin catabolism in mammals, the other being the β-oxidation of its valeric acid side chain. nih.govnih.gov The resulting biotin sulfoxide, along with other catabolites like bisnorbiotin (B46279), is primarily excreted in the urine. nih.gov Consequently, the urinary ratio of biotin catabolites to biotin can serve as an indicator of an individual's biotin status. nih.gov

The enzymatic reduction of biotin sulfoxide back to biotin serves as a crucial salvage or recycling pathway. ebi.ac.ukwv.gov This allows the cell to reclaim and utilize biotin from its oxidized, inactive form. ebi.ac.uk The enzymes responsible, such as biotin sulfoxide reductase (e.g., BisC in E. coli), function as scavengers, ensuring that biotin that has undergone oxidation is not permanently lost from the metabolic pool. ebi.ac.uk This recycling is particularly important for organisms that cannot synthesize biotin de novo and must rely on dietary intake or gut microbiota production. nih.govkegg.jp

Biological Roles and Functional Significance of Biotin Sulfoxide

Impact on Microbial Physiology and Pathogenesis

The formation and reduction of biotin (B1667282) sulfoxide (B87167) are critical processes in the survival and virulence of several bacterial pathogens. These microorganisms have developed enzymatic machinery to manage the oxidized form of biotin, highlighting its importance in their physiological response to environmental stresses, including those encountered within a host organism.

Role in Oxidative Stress Tolerance in Bacterial Pathogens

During an infection, bacterial pathogens are often subjected to oxidative stress from the host's immune response, which includes the production of reactive oxygen species like hydrogen peroxide. nih.gov This oxidative environment can damage various cellular components, including the sulfur-containing vitamin biotin, converting it to biotin sulfoxide. nih.gov

Several bacterial species have evolved a defense mechanism against this specific type of damage through the enzyme biotin sulfoxide reductase. nih.govacs.org This enzyme catalyzes the reduction of biotin sulfoxide back to its functional form, biotin. acs.org In Salmonella enterica serovar Typhimurium, a significant foodborne pathogen, the biotin sulfoxide reductase BisC has been shown to be crucial for tolerance to oxidative stress. nih.gov A mutant strain of S. Typhimurium lacking the bisC gene exhibited reduced survival when exposed to hydrogen peroxide in laboratory settings. nih.gov This finding underscores the protective role of biotin sulfoxide reduction in mitigating the damaging effects of host-derived oxidants.

Research has also indicated that other enzyme systems, such as the dimethyl sulfoxide (DMSO) reductase system, can reduce biotin sulfoxide, suggesting a broader microbial capacity to handle this oxidized compound. nih.gov

Contribution to Bacterial Virulence Mechanisms

The ability to repair oxidized biotin is not only important for surviving oxidative stress but is also directly linked to the virulence of bacterial pathogens. The attenuation of virulence in bacterial strains unable to reduce biotin sulfoxide demonstrates its critical role during infection.

In studies with Salmonella Typhimurium, a mutant strain deficient in biotin sulfoxide reductase (ΔbisC) showed reduced replication within macrophages that were activated with interferon-gamma (IFN-γ), a key component of the host immune response that stimulates oxidative burst. nih.gov Furthermore, this mutant strain was attenuated in mouse models of infection, indicating that the repair of oxidized biotin is essential for the full virulence of S. Typhimurium in a living host. nih.gov Interestingly, the attenuation was more significant in a mouse strain known to produce a stronger oxidative response, further solidifying the link between biotin sulfoxide reduction and overcoming host defenses. nih.gov

The importance of biotin metabolism, in general, for virulence has been established for other pathogens as well, such as Mycobacterium tuberculosis, where biotin biosynthesis is essential for its survival and pathogenesis. asm.orgresearchgate.net

Inhibitory Effects of Biotin Sulfoxide on Pathogenic Microorganisms

While the reduction of biotin sulfoxide is beneficial for some bacteria, the accumulation of this compound or its analogs can have inhibitory effects on other microorganisms. For instance, biotin sulfone, a further oxidized form of biotin, exhibits antibiotin activity against several microorganisms that require biotin for their growth. researchgate.net

The differential ability of microorganisms to process biotin sulfoxide can be exploited. For example, some studies have explored biotin antimetabolites as potential antimicrobial agents. nih.govasm.org

Antimetabolite Activity of Biotin Sulfoxide

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by combining with an enzyme. clevelandclinic.org While biotin sulfoxide itself is primarily a metabolite that can be recycled, its structural similarity to biotin means that in certain contexts, or when its reduction is inhibited, it could potentially compete with biotin for binding to biotin-dependent enzymes.

Biotin-dependent enzymes are crucial for various metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. asm.orgfrontiersin.org These enzymes require biotin as a covalently bound cofactor to be active. asm.org The inhibition of these essential pathways through antimetabolites can be detrimental to the microorganism. Several synthetic biotin antimetabolites have been shown to have antimicrobial effects, particularly against mycobacteria. nih.gov For example, actithiazic acid and α-methyldethiobiotin inhibit the synthesis of biotin, leading to a bacteriostatic effect that can be reversed by the addition of biotin. asm.org

Mammalian Biotin Metabolism and Physiological Implications

In mammals, biotin is an essential vitamin that must be obtained from the diet as they cannot synthesize it. nih.gov It plays a vital role as a coenzyme for five carboxylases. nih.gov The metabolism of biotin in mammals includes its catabolism into several byproducts, with biotin sulfoxide being a notable catabolite.

Biotin Sulfoxide as a Biotin Catabolite in Mammals

Biotin undergoes catabolism in the mammalian body through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring. nih.gov The oxidation of the sulfur atom results in the formation of d-biotin-d-sulfoxide and d-biotin-l-sulfoxide. nih.gov This process occurs in the smooth endoplasmic reticulum and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). nih.gov

Biotin sulfoxide, along with another catabolite, bisnorbiotin (B46279), are considered the two principal metabolites of biotin in humans, swine, and rats. ebi.ac.uk Studies analyzing human urine have shown that biotin sulfoxide accounts for a fraction of the total biotin and its metabolites excreted. ebi.ac.uk For example, one study reported that biotin sulfoxide constituted approximately 13% of the total biotin and its metabolites in the urine of healthy individuals. ebi.ac.uk The excretion of biotin sulfoxide increases significantly with biotin supplementation, providing evidence that it is a product of biotin biotransformation in humans. ebi.ac.uk

The presence of biotin sulfoxide in mammalian systems highlights a conserved metabolic pathway for handling excess biotin or biotin that has been oxidized.

Data Tables

Table 1: Impact of Biotin Sulfoxide Reductase (BisC) Deficiency in Salmonella Typhimurium

| Condition | Observation in ΔbisC Mutant | Reference |

| In vitro exposure to H₂O₂ | Reduced survival compared to wild-type | nih.gov |

| Replication in IFN-γ activated macrophages | Reduced proliferation | nih.gov |

| Virulence in mice | Attenuated | nih.gov |

Table 2: Principal Biotin Catabolites in Mammals

| Catabolite | Metabolic Pathway | Significance | Reference |

| Biotin Sulfoxide | Sulfur oxidation of the thiophane ring | A major catabolite of biotin in humans, swine, and rats. | nih.govebi.ac.uk |

| Bisnorbiotin | β-oxidation of the valeric acid side chain | A major catabolite of biotin in humans, swine, and rats. | ebi.ac.uk |

Influence on Biotin Status and Deficiency Markers

Biotin sulfoxide is recognized as a major catabolite of biotin in humans. ebi.ac.ukdroracle.ai Its presence and concentration in bodily fluids, particularly urine, serve as an indicator of biotin turnover rather than a direct marker of deficiency. In states of biotin sufficiency or following supplementation, the urinary excretion of biotin, bisnorbiotin (another catabolite), and biotin sulfoxide increases significantly. nih.gov One study involving chronic supplementation with high doses of biotin found that urinary excretion of bisnorbiotin and biotin sulfoxide increased 85-fold and 114-fold, respectively. nih.gov

Conversely, a decreased urinary output of biotin accompanied by an increased ratio of biotin sulfoxide to biotin can signify accelerated biotin catabolism, a condition observed in contexts such as pregnancy or during treatment with certain anticonvulsant drugs. ebi.ac.ukdroracle.ai

Despite its role in reflecting biotin metabolism, biotin sulfoxide is not considered a primary or reliable marker for diagnosing biotin deficiency. The most validated and sensitive indicators of biotin status are the activities of biotin-dependent enzymes in lymphocytes. nih.gov Specifically, a reduced abundance of the biotinylated forms of propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC), known as holo-PCC and holo-MCC, is a reliable sign of biotin depletion. nih.gov Another established marker is the increased urinary excretion of 3-hydroxyisovaleric acid, which points to decreased activity of the biotin-dependent MCC. nih.gov

| Marker | Biological Fluid | Change in Biotin Deficiency | Reliability as a Deficiency Marker |

|---|---|---|---|

| Holo-MCC & Holo-PCC Abundance | Lymphocytes | Decreased | High (Considered most reliable) nih.gov |

| Urinary 3-Hydroxyisovaleric Acid | Urine | Increased | High (Early and sensitive indicator) nih.gov |

| Urinary Biotin Excretion | Urine | Decreased | Moderate (Reflects recent intake) droracle.ai |

| Ratio of Biotin Sulfoxide to Biotin | Urine | Increased | Low (Indicates catabolism rate, not deficiency) droracle.ai |

Indirect Interactions with Biotin-Dependent Carboxylases and Metabolic Pathways

The formation of biotin sulfoxide is an integral part of biotin's catabolism, which indirectly influences the availability of biotin for its primary function as a coenzyme. droracle.ai Biotin is essential for the activity of five mammalian carboxylases: acetyl-CoA carboxylase 1 and 2, pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC). researchgate.net These enzymes are critical for fatty acid synthesis, gluconeogenesis, and the metabolism of amino acids. researchgate.netmdpi.com

The conversion of biotin to biotin sulfoxide occurs in the smooth endoplasmic reticulum and represents a diversion of biotin from the pool available to be attached to apocarboxylases (the inactive protein form of the enzymes) to form active holocarboxylases. droracle.ai This catabolic process reduces the amount of functional biotin that can participate in essential metabolic pathways.

However, this interaction is not necessarily a one-way street. Evidence suggests the existence of a salvage pathway that can convert biotin sulfoxide back into biologically active biotin. This process is well-documented in bacteria such as Escherichia coli, which possess an enzyme named biotin sulfoxide reductase (BisC). ebi.ac.uknih.govnih.gov This enzyme specifically catalyzes the reduction of d-biotin d-sulfoxide back to d-biotin, allowing the organism to utilize the sulfoxide as a biotin source. ebi.ac.ukuniprot.org Research on mammalian systems, though older, points to a similar capability. Early studies demonstrated that in vitro reduction of D-biotin-d-sulfoxide to biotin could be achieved using rat liver cell-free extracts in the presence of NADPH, indicating that mammals likely possess enzymes with analogous function. researchgate.net This reversibility implies that biotin sulfoxide may act as a temporary reservoir rather than a terminal waste product, indirectly influencing the steady-state levels of active biotin available for carboxylase-dependent metabolic pathways.

Relevance in Human Health and Disease States (e.g., chronic hemodialysis)

The metabolism of biotin, including the formation of biotin sulfoxide, is altered in certain health conditions and disease states. For instance, accelerated biotin catabolism, leading to increased urinary excretion of its metabolites, has been noted during pregnancy and in patients undergoing treatment with some anticonvulsant medications. ebi.ac.uk

In the context of renal disease, particularly in patients with chronic kidney disease (CKD) undergoing hemodialysis, biotin homeostasis is significantly altered. Contrary to inducing deficiency, studies have found that serum biotin levels in patients on chronic hemodialysis are often significantly elevated compared to healthy individuals. nih.govscispace.com This is primarily attributed to impaired renal clearance of the vitamin.

While direct measurements of biotin sulfoxide in this patient population are scarce in recent literature, an early study raised the possibility that the high biotin levels detected by their assay could be partly due to interference from accumulated, biologically inactive biotin derivatives, such as biotin sulfoxide. scispace.com The impaired kidney function would logically lead to the retention of not only biotin but also its water-soluble catabolites. Therefore, while not definitively quantified, it is plausible that biotin sulfoxide levels are elevated in these patients. The more recent clinical focus has been on the interference of high-dose biotin supplements, often taken by patients for other reasons, with streptavidin-biotin-based laboratory immunoassays, which can lead to erroneous test results for various hormones and markers in CKD patients. droracle.aiwalgreens.com

| Parameter | Healthy Individuals | Chronic Hemodialysis Patients | Reference |

|---|---|---|---|

| Serum Biotin Levels | Normal Range (e.g., 0.1–0.8 ng/ml) | Elevated (e.g., 0.5–2.4 ng/ml) | scispace.com |

| Renal Clearance of Biotin | Normal | Impaired | nih.gov |

| Hypothesized Metabolite Status | Normal turnover and excretion | Potential accumulation of metabolites like biotin sulfoxide | scispace.com |

Cellular Utilization of Biotin Sulfoxide as a Biotin Source

The ability of cells to utilize biotin sulfoxide as a source of biotin hinges on their capacity to reduce it back to its native form. As previously mentioned, this biological salvage mechanism is confirmed in microorganisms. The enzyme biotin sulfoxide reductase (BisC) from bacteria like Rhodobacter sphaeroides and Escherichia coli effectively catalyzes the reduction of d-biotin d-sulfoxide to biotin. nih.govuniprot.org This function allows the cell to reclaim biotin from its oxidized state, ensuring it can be used as a coenzyme. ebi.ac.uk

Molecular Interactions and Structural Biology of Biotin Sulfoxide

Stereochemical Considerations of Biotin (B1667282) Sulfoxide (B87167) Diastereoisomers

The oxidation of the sulfur atom in the tetrahydrothiophene (B86538) ring of biotin to a sulfoxide introduces a new stereocenter. Consequently, two diastereomers of biotin sulfoxide can exist for each stereoisomer of biotin. For D-biotin, oxidation results in the formation of D-biotin-d-sulfoxide and D-biotin-l-sulfoxide. nih.govacs.org These diastereomers possess distinct three-dimensional arrangements, which significantly impact their biological activity and chemical behavior.

The stereochemistry is crucial in enzymatic reactions. For instance, biotin sulfoxide reductase exhibits stereospecificity, preferentially reducing one diastereomer over the other. nih.gov Similarly, studies on related compounds like methionine sulfoxide have shown that enzymes can distinguish between the S- and R-sulfoxide enantiomers. nih.gov The specific spatial orientation of the sulfoxide oxygen atom and the valeric acid side chain in each diastereomer dictates how it fits into the active site of an enzyme or the cavity of a host molecule. researchgate.netnih.gov

| Compound Name | Synonyms | Stereochemical Note |

| D-Biotin-d-sulfoxide | Biotin sulfoxide | One of the two diastereomers formed from the oxidation of D-biotin. nih.govwikipedia.org |

| D-Biotin-l-sulfoxide | Biotin l-sulfoxide | The other diastereomer formed from the oxidation of D-biotin. nih.govacs.org |

Ligand-Enzyme Binding Mechanisms

Biotin sulfoxide is a substrate for the enzyme biotin sulfoxide reductase (BSO reductase), which catalyzes its reduction back to biotin. acs.org This process is vital for some organisms to salvage biotin after oxidative damage. uniprot.org

Biotin sulfoxide reductase belongs to the DMSO reductase family of molybdoenzymes. nih.gov The active site contains a molybdenum atom coordinated by two pyranopterin guanine (B1146940) dinucleotide (PGD) cofactors. uniprot.orgnih.gov The enzyme from Rhodobacter sphaeroides has been extensively studied and is a single polypeptide that does not require additional protein subunits for its catalytic activity. acs.orgnih.gov

Kinetic analyses reveal that the enzyme follows a Ping Pong Bi-Bi mechanism, where one substrate binds and a product is released before the second substrate binds. acs.orgnih.gov In this mechanism, the first substrate (e.g., NADPH) binds to the enzyme, reduces the molybdenum center, and then dissociates. Subsequently, the second substrate, biotin sulfoxide, binds to the reduced enzyme and is, in turn, reduced to biotin. acs.org Studies involving inhibitors have provided further insight into the active site. For example, cyanide acts as a reversible inhibitor, and diethylpyrocarbonate (DEPC) causes irreversible inactivation by modifying essential histidine residues, which are believed to be involved in cofactor binding. acs.orgnih.gov

The reduction of biotin sulfoxide is dependent on a molybdenum cofactor. nih.govnih.gov Specifically, the enzyme utilizes a Mo-bis(molybdopterin guanine dinucleotide) cofactor. uniprot.orgnih.gov The presence of tungsten instead of molybdenum in the growth medium leads to a significant decrease in enzyme activity, confirming molybdenum's essential role. nih.govnih.gov

The BSO reductase from R. sphaeroides can directly utilize reduced pyridine (B92270) nucleotides as electron donors. It shows a marked preference for NADPH over NADH. acs.orgacs.org Kinetic studies have determined the apparent Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for these cofactors, highlighting the enzyme's efficiency with NADPH. nih.govacs.org The enzyme's ability to use NADPH directly is a distinguishing feature among many molybdoenzymes, which often require additional proteins to transfer electrons. acs.orgnih.gov The specificity of the enzyme is not absolute; besides biotin sulfoxide, it can also reduce other substrates such as dimethyl sulfoxide (DMSO), methionine sulfoxide, and nicotinamide-N-oxide, though with varying efficiencies. acs.orgnih.gov

| Substrate | Parameter | Value | Unit |

|---|---|---|---|

| NADPH | Km,app | 269 | µM |

| kcat,app | 500 | s-1 | |

| kcat,app/Km,app | 1.86 x 106 | M-1s-1 | |

| NADH | Km,app | 394 | µM |

| kcat,app | 47 | s-1 | |

| kcat,app/Km,app | 1.19 x 105 | M-1s-1 | |

| Biotin Sulfoxide (with NADPH) | Km | 714 | µM |

| Biotin Sulfoxide (with NADH) | Km | 132 | µM |

Role in Anion Recognition in Macrocyclic Systems (e.g., Biotin[n]uril)

The biotin moiety can be used as a building block for synthetic macrocyclic receptors. One such example is biotin[n]uril, formed by the condensation of biotin units with formaldehyde. researchgate.netrsc.org These macrocycles can bind anions within their central cavity, which is lined with C-H groups from the biotin units that act as soft hydrogen bond donors. researchgate.netacs.org

Oxidation of the sulfur atom in the biotin acs.orguril macrocycle to a sulfoxide (forming biotin-l-sulfoxide acs.orguril) significantly alters its anion binding properties. researchgate.net The sulfoxide group is more electron-withdrawing than the sulfide (B99878), which changes the electrostatic potential of the macrocycle's cavity. researchgate.net This modification leads to different affinities and selectivities for various anions. For example, studies have shown that biotin-l-sulfoxide acs.orguril generally exhibits stronger anion recognition in acetonitrile (B52724) compared to its non-oxidized counterpart, biotin acs.orguril. However, in an aqueous buffer, the binding is weaker. researchgate.net This solvent-dependent behavior highlights the complex interplay between the host, guest, and solvent in molecular recognition. researchgate.net The binding events have been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and computational methods. researchgate.net

Molecular Dynamics and Conformational Analysis of Biotin Sulfoxide Derivatives

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational properties and dynamics of molecules. mdpi.com Such simulations have been applied to understand the behavior of biotin sulfoxide derivatives, particularly within macrocyclic systems. researchgate.net

MD simulations of biotin acs.orguril and its sulfoxide derivatives (biotin-D-sulfoxide and biotin-L-sulfoxide) have provided insights into their interaction with anions. researchgate.net These studies help to visualize the binding poses of anions within the receptor's cavity and understand the role of the sulfoxide group. The orientation of the sulfoxide moiety influences the shape and electronic nature of the cavity, thereby affecting anion selectivity. researchgate.net

While extensive MD studies on isolated biotin sulfoxide are less common, simulations of the parent molecule, biotin, in aqueous solution reveal a high degree of flexibility. nih.gov Biotin can jump between extended, semi-folded, and folded conformations, with intramolecular hydrogen bonds playing a key role. nih.gov It is likely that biotin sulfoxide exhibits similar conformational flexibility, which would be crucial for its ability to fit into the active sites of enzymes like BSO reductase. The dynamic nature of the valeric acid side chain and the puckering of the fused ring system are important features that would be modulated by the presence and stereochemistry of the sulfoxide group.

Synthetic Approaches and Biotin Sulfoxide Derivatives

Chemical Synthesis of Biotin (B1667282) Sulfoxide (B87167) Enantiomers

The chemical synthesis of biotin sulfoxide from d-biotin results in the formation of two diastereoisomers due to the creation of a new chiral center at the sulfur atom. The oxidation of d-biotin using hydrogen peroxide under controlled conditions is a primary method for preparing these isomers. researchgate.net The two forms are designated as d-biotin d-sulfoxide and d-biotin l-sulfoxide based on their respective optical rotations. researchgate.net

The process typically involves the reaction of d-biotin with hydrogen peroxide in glacial acetic acid. researchgate.net This reaction yields a mixture of the two diastereoisomers. The separation of these isomers can be achieved through fractional crystallization from water, leveraging their different solubilities. Research has shown that the oxidation of biotin methyl ester with hydrogen peroxide also produces a mixture of the corresponding sulfoxide methyl esters, which can then be hydrolyzed to the free sulfoxides. researchgate.net The controlled nature of the oxidation is crucial to prevent further oxidation to biotin sulfone, a compound with different biological properties. researchgate.net

Table 1: Properties of Biotin Sulfoxide Enantiomers

| Property | d-Biotin d-sulfoxide | d-Biotin l-sulfoxide |

|---|---|---|

| Systematic Name | 5-[(3aS,4S,6aR)-2,5-Dioxooctahydro-5λ⁴-thieno[3,4-d]imidazol-4-yl]pentanoic acid | 5-[(3aS,4S,6aR)-2,5-Dioxooctahydro-5λ⁴-thieno[3,4-d]imidazol-4-yl]pentanoic acid |

| Molar Mass | 260.31 g·mol⁻¹ wikipedia.org | 260.31 g·mol⁻¹ wikipedia.org |

| General Appearance | Crystalline solid researchgate.net | Crystalline solid researchgate.net |

| Synthesis Method | Oxidation of d-biotin with H₂O₂ researchgate.net | Oxidation of d-biotin with H₂O₂ researchgate.net |

Data compiled from available research. researchgate.netwikipedia.org

Enzymatic Production of Biotin Sulfoxide (e.g., using Aspergillus niger, Neurospora crassa)

Biotin sulfoxide can be produced through microbial fermentation, offering a stereoselective alternative to chemical synthesis. Early studies identified that certain microorganisms could oxidize biotin. Fermentation processes utilizing the fungus Aspergillus niger were found to predominantly yield the levorotatory isomer, biotin l-sulfoxide, particularly when pimelic acid was added to the culture medium. researchgate.netacs.org

In contrast, fermentation with another fungus, Neurospora crassa, results in the production of both d- and l-enantiomers of biotin sulfoxide. researchgate.net This highlights the difference in the enzymatic machinery between the two species. The enzymes responsible for this S-oxygenation are of significant interest in biocatalysis. In Aspergillus flavus, a related species, the bifunctional enzyme BioDA is involved in the biotin biosynthesis pathway and is localized in the mitochondria. nih.gov While this enzyme is primarily associated with biotin synthesis, the ability of fungi to perform such oxidations points to a complex metabolic network. researchgate.netnih.gov

Table 2: Summary of Enzymatic Production of Biotin Sulfoxide

| Organism | Key Condition | Primary Product(s) | Reference |

|---|---|---|---|

| Aspergillus niger | Fermentation with pimelic acid | Predominantly biotin l-sulfoxide | researchgate.net |

| Neurospora crassa | Fermentation | Mixture of d- and l-biotin sulfoxide | researchgate.net |

Synthesis of Functionalized Biotin Sulfoxide Derivatives

Functionalized biotin derivatives are widely used in biotechnology for labeling and affinity purification. The synthesis of functionalized biotin sulfoxide derivatives is often an unintended consequence of the synthesis of these biotinylated molecules. researchgate.net For instance, during the solid-phase synthesis of biotinylated oligonucleotides, the biotin moiety is frequently oxidized to biotin sulfoxide. nih.govtandfonline.com Therefore, the product is not a simple biotinylated oligonucleotide but a biotin sulfoxide-functionalized oligonucleotide.

Beyond oligonucleotides, various functionalized biotin derivatives have been synthesized for specific applications, such as biotin-functionalized cyclodextrin (B1172386) dimers for drug delivery and bis-biotin derivatives for pretargeting systems in medical imaging and therapy. nih.govnih.gov Biotin has also been attached to polymers via living radical polymerization to create materials for bioconjugation. monash.edu In any of these syntheses that involve oxidizing conditions, there is a potential for the sulfur atom of the biotin moiety to be converted to the sulfoxide form. researchgate.net This oxidation is a critical consideration, as it alters the chemical nature of the tag, although studies have shown that biotin sulfoxide can still bind strongly to avidin (B1170675) and streptavidin. researchgate.nettandfonline.com

Considerations in Biotinylated Oligonucleotide Synthesis and Oxidation

The oxidation of biotin to biotin sulfoxide is a well-documented side reaction during the automated solid-phase synthesis of biotinylated oligonucleotides. nih.govtandfonline.comresearchgate.net This oxidation occurs when a biotin molecule, typically attached to the 3' or 5' end of the oligonucleotide, is exposed to the standard oxidizing agents used in each cycle of DNA synthesis. tandfonline.com

The most common oxidizing agent in phosphoramidite (B1245037) chemistry is a solution of iodine in a pyridine (B92270)/water mixture. tandfonline.com This reagent is responsible for oxidizing the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester, but it simultaneously oxidizes the sulfide (B99878) in the biotin ring to a sulfoxide. tandfonline.comlookchem.com

Key findings from research on this phenomenon include:

Detection: The presence of biotin sulfoxide is typically confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The oxidized product shows a mass difference of 16 Dalton units compared to the non-oxidized biotinylated oligonucleotide, corresponding to the addition of one oxygen atom. tandfonline.comlookchem.com

Influence of Solid Support: The extent of oxidation can be influenced by the solid support used for synthesis. For example, syntheses using polystyrene (PS) supports have been compared to those using controlled pore glass (CPG) supports, with both yielding oxidized products. tandfonline.comlookchem.com

Alternative Oxidants: Researchers have explored alternative oxidizing agents to either prevent the oxidation or drive it to completion for a more homogeneous product. Using t-butylhydroperoxide (TBHP) instead of iodine was found to completely oxidize the biotin on a polystyrene support to the sulfoxide level. tandfonline.comlookchem.com Conversely, reducing the concentration of the standard iodine reagent did not significantly prevent the oxidation. tandfonline.comlookchem.com

This unintended modification is important to recognize for quality control and for understanding the precise chemical nature of the final biotinylated product.

Table 3: Oxidation of Biotin During Oligonucleotide Synthesis

| Oxidizing Agent | Solid Support | Outcome |

|---|---|---|

| Iodine/Pyridine/Water | Polystyrene (PS) | Mixture of biotin and biotin sulfoxide products tandfonline.com |

| Iodine/Pyridine/Water | Controlled Pore Glass (CPG) | Yielded biotin oxidized oligos tandfonline.comlookchem.com |

| t-Butylhydroperoxide (TBHP) | Polystyrene (PS) | Complete oxidation to biotin sulfoxide tandfonline.comlookchem.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Biotin |

| Biotin sulfone |

| Biotin sulfoxide |

| d-Biotin |

| d-Biotin d-sulfoxide |

| d-Biotin l-sulfoxide |

| Biotin methyl ester |

| Hydrogen peroxide |

| Iodine |

| Pimelic acid |

| Pyridine |

Analytical Research Methodologies for Biotin Sulfoxide

Detection and Quantification in Biological Samples

The measurement of biotin (B1667282) sulfoxide (B87167) in biological samples like urine and plasma requires sensitive and specific methods to distinguish it from biotin and other metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of biotin sulfoxide. rass-biosolution.com HPLC enables the separation of biotin from its various analogues, including biotin sulfoxides. service.gov.uk However, the utility of HPLC with UV detection can be limited by low sensitivity, especially for the trace concentrations typically found in biological samples. service.gov.uknifc.gov.vn Reversed-phase HPLC has been successfully used to separate biotin sulfoxide from biotin in research settings. acs.org

To overcome sensitivity issues, HPLC systems can be coupled with more sensitive detectors. Post-column derivatization with fluorescently-labeled avidin (B1170675) can enhance detection sensitivity. service.gov.uk The most robust and sensitive method is LC-MS/MS, which combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. rass-biosolution.com LC-MS/MS is considered a gold standard for analyzing biotin and its metabolites in complex biological fluids, as it can effectively filter out interfering components. rass-biosolution.com This technique allows for the rapid and high-sensitivity measurement of biotin and related substances, including biotin sulfoxide, with analysis times for a single sample being as short as five minutes. google.com

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | Separation based on polarity, followed by detection using UV absorbance. | Good for separating biotin from its analogs. service.gov.uk | Poor sensitivity for low concentrations; requires derivatization for enhanced sensitivity. service.gov.ukptfarm.pl | service.gov.ukptfarm.pl |

| HPLC-Fluorescence | Separation followed by post-column reaction with a fluorescent tag (e.g., streptavidin-fluorescein) for detection. | Enhanced sensitivity compared to UV detection. service.gov.uknih.gov | Requires an additional derivatization step. service.gov.uk | service.gov.uknih.gov |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. | High sensitivity, high specificity, considered the "gold standard" for complex matrices. rass-biosolution.com Rapid analysis time. google.com | Higher equipment cost and complexity. | rass-biosolution.comgoogle.com |

Microbiological assays utilize microorganisms, such as Lactobacillus plantarum or Aspergillus niger, that require biotin for growth. rass-biosolution.comalpco.comacs.org The extent of microbial growth is proportional to the amount of available biotin or its biologically active derivatives in the sample. rass-biosolution.com These assays can be highly specific; for instance, some are considered the method of choice for biotin determination in patients with biotinidase deficiency. nih.gov

However, the specificity towards biotin metabolites like biotin sulfoxide can vary significantly depending on the test organism. nih.gov Research has shown that biotin d-sulfoxide is as active as biotin for Lactobacillus arabinosus and Saccharomyces cerevisiae, whereas biotin l-sulfoxide is inactive. acs.org This differential activity can be exploited to distinguish between the sulfoxide isomers. While these assays are cost-effective, they can be time-consuming and their specificity must be well-characterized for the metabolite of interest. rass-biosolution.comacs.org

Competitive binding assays are based on the high-affinity interaction between biotin and proteins like avidin or streptavidin. nih.gov In these assays, biotin sulfoxide in a sample competes with a labeled biotin tracer for a limited number of binding sites on the avidin or streptavidin molecule, which is often immobilized on a solid phase. nih.gov The amount of tracer displaced is proportional to the concentration of biotin and its binding metabolites in the sample.

These assays measure total "biotin equivalents." nih.gov Studies on urine samples have indicated that only about half of the avidin-binding substances correspond to authentic biotin, with a significant portion comprising metabolites like bisnorbiotin (B46279) and biotin-d-sulfoxide. nih.gov Specifically, biotin-d,l-sulfoxide has been found to account for approximately 4% of the total avidin-binding substances in human urine. acs.org While streptavidin is often preferred over avidin due to lower non-specific binding, both proteins will bind biotin sulfoxide to some extent, making these assays useful for general screening but less specific than chromatography-based methods. acs.orgnih.gov

Isotopic Labeling for Metabolic Tracing (e.g., [11C]Biotin PET imaging)

Isotopic labeling is a powerful research methodology used to trace the metabolic fate of compounds in vivo. Both stable and radioactive isotopes are employed to study the conversion of biotin to biotin sulfoxide.

Stable isotope-labeled compounds, such as Biotin sulfoxide-[13C5], can be used as internal standards in mass spectrometry for accurate quantification or to trace metabolic pathways without the use of radiation. Early metabolic studies used carbon-14 (B1195169) ([14C]) to label biotin l-sulfoxide to track its degradation by bacteria. nih.gov

More recently, Positron Emission Tomography (PET) imaging using carbon-11 (B1219553) ([11C]) labeled biotin has emerged as a non-invasive technique to map the in vivo trafficking of biotin in real-time. nih.gov In these studies, [11C]biotin is administered, and its distribution and metabolism are monitored. Biotin sulfoxide is a known radiometabolite of biotin, and its appearance can be tracked using this technology, providing dynamic information on biotin metabolism in living organisms. nih.gov Although PET imaging is a sophisticated research tool, its application provides invaluable insights into the pharmacokinetics and metabolic pathways of biotin, including its oxidation to biotin sulfoxide. nih.gov

Method Validation and Specificity Considerations for Biotin Sulfoxide Measurement

Validation of any analytical method is critical to ensure the reliability and accuracy of the results. For biotin sulfoxide, this involves assessing several key parameters.

| Parameter | Description | Reference |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Often assessed by a correlation coefficient (r²). | nih.govresearchgate.net |

| Accuracy | The closeness of the measured value to the true value, often determined by recovery studies in spiked samples. | nih.govresearchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | nih.gov |

A primary challenge in measuring biotin sulfoxide is specificity : the ability of the method to differentiate and quantify the analyte in the presence of other similar compounds, particularly biotin and its other metabolites. nih.gov

Chromatographic methods (HPLC, LC-MS/MS) generally offer the highest specificity because they physically separate the compounds before detection. nih.gov

Binding assays (Avidin/Streptavidin) are less specific, as they exhibit cross-reactivity with multiple biotin metabolites. nih.govacs.org It has been noted that many interference studies for these assays use only pure biotin, neglecting the potential impact of metabolites like biotin sulfoxide, which can lead to an incomplete understanding of assay performance. acs.org

Microbiological assays have variable specificity depending on the microorganism used. nih.govacs.org

Therefore, a combination of methods, such as HPLC separation prior to a binding or microbiological assay, can be a valuable analytical strategy to achieve accurate and specific quantification of biotin sulfoxide in complex biological fluids. nih.gov

Advanced Research Applications and Future Perspectives

Biotin (B1667282) Sulfoxide (B87167) Reductase as a Therapeutic Target

Biotin sulfoxide reductase, an enzyme that reduces biotin sulfoxide back to biotin, has emerged as a significant subject of interest, particularly in the field of antimicrobial therapy. ebi.ac.uk This enzyme allows certain microorganisms to salvage and utilize oxidized biotin, an essential vitamin. ebi.ac.uk

The essential role of biotin in bacterial metabolism makes the enzymes involved in its synthesis and uptake attractive targets for new antibiotics. nih.govnih.gov Biotin is a vital cofactor for enzymes involved in critical metabolic processes like carboxylation and decarboxylation. nih.gov Bacteria can acquire biotin either through de novo synthesis or by importing it from their environment. nih.gov The enzyme biotin sulfoxide reductase (BisC) provides a salvage pathway, enabling bacteria to use biotin sulfoxide as a source of biotin. ebi.ac.uk

Targeting this enzyme represents a viable antimicrobial strategy. Inhibiting biotin sulfoxide reductase could deprive bacteria of a crucial nutrient source, especially under conditions of oxidative stress where biotin may be readily oxidized to biotin sulfoxide. wikipedia.org The development of potent and specific inhibitors for enzymes in the biotin metabolic pathway is a proof-of-concept for a new class of antibiotics. nih.gov Strategies focus on creating molecules that bind specifically to the bacterial enzyme's active site, preventing it from processing biotin sulfoxide and thereby hindering bacterial growth. nih.gov This approach is part of a broader effort to discover new antimicrobial agents to combat the rise of drug-resistant bacteria. nih.govyoutube.com

A key advantage of targeting biotin sulfoxide reductase is the inherent difference between microbial and mammalian biotin metabolism. nih.gov Mammals are biotin auxotrophs, meaning they cannot synthesize biotin and must obtain it from their diet or gut microflora. nih.gov They lack the biotin synthesis pathway and, importantly, an enzyme equivalent to biotin sulfoxide reductase for salvaging oxidized biotin in the same manner as bacteria.

Bacterial biotin sulfoxide reductase (BisC) exhibits distinct substrate specificity. For instance, in Escherichia coli, BisC can reduce free methionine-S-sulfoxide in addition to biotin sulfoxide. nih.govnih.gov This is different from mammalian methionine sulfoxide reductases (MsrA and MsrB), which primarily "repair" oxidatively damaged proteins by reducing methionine sulfoxide residues within them. nih.govmdpi.com Furthermore, the E. coli BisC enzyme is unable to reduce protein-bound methionine sulfoxide, highlighting its specificity for free substrates. nih.gov This fundamental difference provides a therapeutic window, allowing for the design of drugs that specifically target the bacterial enzyme without interfering with mammalian cellular processes.

Table 1: Comparison of Bacterial Biotin Sulfoxide Reductase and Mammalian Methionine Sulfoxide Reductases

| Feature | Bacterial Biotin Sulfoxide Reductase (BisC) | Mammalian Methionine Sulfoxide Reductases (MsrA/B) |

|---|---|---|

| Primary Function | Scavenging/salvaging biotin sulfoxide and free methionine-S-sulfoxide. ebi.ac.uknih.govnih.gov | Repair of oxidized proteins. nih.govmdpi.com |

| Primary Substrates | D-biotin d-sulfoxide, free Met-S-SO. ebi.ac.uknih.gov | Protein-bound Met-S-SO (MsrA), Protein-bound Met-R-SO (MsrB). nih.govnih.gov |

| Presence in Mammals | Absent. | Present. nih.govmdpi.com |

| Therapeutic Implication | A specific target for antimicrobial agents. nih.gov | Not a direct target for antimicrobial action against bacteria. |

Development of Novel Biotin Sulfoxide Derivatives in Drug Design

The unique structure of biotin and its oxidized form, biotin sulfoxide, serves as a scaffold for designing new therapeutic agents. By modifying this core structure, researchers can develop novel molecules with specific biological activities. acs.orgnih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the biotin sulfoxide structure affect its interaction with target enzymes like biotin sulfoxide reductase. Lessons from the high-affinity interaction between biotin and proteins like avidin (B1170675) and streptavidin provide a foundational understanding for this work. acs.orgnih.gov These studies have shown that different parts of the biotin molecule contribute significantly to binding affinity. acs.org

Valeric Acid Side Chain: This flexible chain is responsible for a significant portion of binding affinity through various interactions. acs.orgnih.gov

Ureido Group: This part of the molecule forms critical hydrogen bonds within the binding pocket of proteins like streptavidin. acs.org

Thioether Sulfur: The sulfur atom itself can participate in important interactions, such as sulfur-centered hydrogen bonds. acs.org

By systematically modifying these functional groups on a biotin sulfoxide template, researchers can map the requirements for binding to biotin sulfoxide reductase. This knowledge is essential for designing derivatives that can act as potent inhibitors. SAR studies for biotin analogues targeting other bacterial enzymes, such as biotin protein ligase, have successfully identified potent inhibitors with significant antibacterial activity, demonstrating the viability of this approach. nih.gov

Table 2: Key Structural Features of Biotin for Protein Binding and Implications for Derivative Design

| Structural Feature | Contribution to Binding | Implication for Derivative Design |

|---|---|---|

| Valeric Acid Carboxylate | Forms hydrogen bonds and interacts with lipophilic regions. acs.orgnih.gov | Modifications can alter solubility and binding affinity. |

| Ureido Ring | Forms a highly stable network of hydrogen bonds in an oxyanion hole. acs.org | A critical component for high-affinity binding; modifications are likely to reduce affinity. |

| Sulfur Atom | Participates in sulfur-centered hydrogen bonds. acs.org | Oxidation to sulfoxide or sulfone alters electronic properties and potential interactions. |

The insights gained from SAR studies guide the rational design of specific inhibitors and molecular probes. The goal is to create biotin sulfoxide derivatives that can either block the active site of biotin sulfoxide reductase or act as tools to study its function.

Inhibitors: The development of inhibitors involves creating analogues that mimic biotin sulfoxide but cannot be reduced by the enzyme, or that bind so tightly to the active site that they prevent the natural substrate from entering. These compounds could function as bacteriostatic or bactericidal agents by cutting off the bacterial biotin supply. nih.gov

Molecular Probes: Biotin sulfoxide derivatives can be synthesized with reporter tags, such as fluorescent molecules or affinity tags (like biotin itself, for pull-down assays). nih.gov These probes are invaluable tools in chemical proteomics for identifying the binding partners of biotin sulfoxide within a cell, confirming target engagement of designed inhibitors, and elucidating the enzyme's mechanism of action. nih.gov The synthesis of such biotinylated compounds is a well-established strategy for creating molecular tools for research. nih.govscbt.com

Translational Research and Clinical Relevance

Translational research aims to bridge the gap between fundamental laboratory discoveries and their application in clinical practice. dermatologytimes.com Research into biotin sulfoxide and its reductase has significant potential for clinical translation.

The presence and concentration of biotin metabolites, including biotin sulfoxide, in human serum are of clinical interest. Studies have shown that serum levels of biotin sulfoxide increase substantially following both acute and chronic biotin supplementation. nih.gov This has implications for clinical diagnostics, as high levels of biotin and its metabolites can interfere with common laboratory tests that use the biotin-avidin detection system. nih.gov Understanding the metabolic fate of biotin, including its conversion to biotin sulfoxide, is therefore clinically relevant.

Furthermore, the development of inhibitors for biotin sulfoxide reductase as a novel class of antimicrobials is a prime example of translational research. The journey from identifying the enzyme as a potential target to designing specific inhibitors and testing them for efficacy and safety follows a well-defined drug development pathway. youtube.com The unique presence of this enzyme in bacteria presents a clear opportunity to develop targeted therapies with potentially fewer side effects than broad-spectrum antibiotics. nih.gov While still in the preclinical stages, this line of research exemplifies how understanding a specific metabolic pathway can lead to novel therapeutic strategies with high clinical potential. rsc.org

Monitoring Biotin Status and Metabolites in Disease States

The quantification of biotin and its metabolites, including biotin sulfoxide, is crucial for assessing nutritional status and diagnosing certain metabolic disorders. In conditions such as biotinidase deficiency and holocarboxylase synthetase deficiency, the body's ability to recycle or utilize biotin is impaired, leading to a functional biotin deficiency. nih.gov Monitoring the levels of biotin and its metabolites like bisnorbiotin (B46279) and biotin sulfoxide in serum or urine can provide insights into the metabolic state of an individual. nih.gov For instance, in individuals with biotinidase deficiency, the urinary excretion of biotin and its metabolites is altered. ebi.ac.uk

Recent metabolomic studies have identified biotin sulfoxide as a potential biomarker in other disease states as well. For example, in studies of chronic hepatitis B, significant alterations in urinary levels of biotin sulfoxide, among other metabolites, were observed, suggesting a disruption in relevant metabolic pathways. xiahepublishing.com Similarly, in patients undergoing hemodialysis who experience muscle cramps, elevated plasma levels of biotin and its metabolites, including biotin sulfoxide, have been noted. nih.gov However, the utility of biotin sulfoxide as a standalone biomarker is still under investigation, as its concentrations can show non-linear changes during biotin depletion, making interpretation complex. nih.gov Therefore, a comprehensive assessment of biotin status often involves a combination of biomarkers, including functional assays of biotin-dependent enzymes. nih.gov

The following table summarizes findings from studies where biotin sulfoxide has been measured in different biological samples and disease contexts.

| Disease/Condition | Sample Type | Key Findings |

| Biotinidase Deficiency | Urine | Altered excretion patterns of biotin and its metabolites. |

| Chronic Hepatitis B | Urine | Significantly altered levels of biotin sulfoxide. xiahepublishing.com |

| Hemodialysis Patients | Plasma | Elevated concentrations of biotin and its metabolites, including biotin sulfoxide. nih.gov |

| General Biotin Depletion | Urine/Serum | Non-linear decrease in biotin sulfoxide levels during depletion. nih.gov |

Understanding Biotin Interference in Clinical Immunoassays

A significant area of clinical research involving biotin sulfoxide is its role, alongside biotin, in interfering with common laboratory tests. Many clinical immunoassays utilize the strong and specific interaction between biotin and streptavidin for detecting a wide range of analytes, from hormones to cardiac markers. nih.govresearchgate.net High concentrations of biotin and its metabolites in a patient's sample can saturate the streptavidin binding sites, leading to falsely high or low results depending on the assay format (competitive or sandwich). nih.govresearchgate.net

Biotin sulfoxide, although having a lower affinity for streptavidin than biotin itself, is an active metabolite that contributes to this interference. nih.gov Studies have shown that both acute and chronic biotin supplementation lead to increased serum concentrations of biotin sulfoxide. researchgate.net This is a critical consideration because many evaluations of assay interference have been conducted by spiking samples with pure biotin, which may not fully replicate the in vivo scenario where metabolites like biotin sulfoxide are also present. msacl.org Discrepancies observed between interference in patient samples versus spiked samples suggest that metabolites are likely contributors. nih.gov This has led to calls for more rigorous assessment of immunoassay susceptibility that accounts for the presence of these metabolites. researchgate.net

The table below illustrates the mechanism of interference in the two main types of immunoassays.

| Immunoassay Type | Mechanism of Interference by Excess Biotin/Biotin Sulfoxide | Result |

| Competitive Assay | Competes with biotinylated analyte for binding to streptavidin-coated solid phase. | Falsely high analyte concentration. researchgate.net |

| Sandwich Assay | Saturates streptavidin binding sites, preventing the capture of the analyte-antibody complex. | Falsely low analyte concentration. researchgate.net |

Emerging Research Directions

The study of biotin sulfoxide is expanding beyond its established roles, with several exciting avenues of research emerging. These include delving into its functions in lesser-known cellular pathways, conducting more detailed structural and mechanistic analyses of the enzymes that act upon it, and developing more sophisticated tools for its detection.

Elucidating Biotin Sulfoxide's Role in Underexplored Cellular Pathways

While the reduction of biotin sulfoxide back to biotin is a known salvage pathway, the broader implications of this metabolite in cellular signaling and regulation are still being uncovered. Recent research suggests that biotin itself plays a role in modulating intracellular signaling pathways and gene expression. nih.govresearchgate.net For instance, biotin has been shown to affect the sGC-cGMP-PKG pathway and influence the expression of genes encoding key metabolic enzymes. nih.gov Given that biotin sulfoxide is an integral part of biotin's metabolic cycle, it is plausible that it may also have direct or indirect roles in these signaling cascades.

Furthermore, biotinylation of histones is an emerging area of research, suggesting a role for biotin in chromatin structure and gene regulation. ebi.ac.uk Future studies could explore whether the balance between biotin and biotin sulfoxide influences the activity of holocarboxylase synthetase, the enzyme responsible for histone biotinylation. Investigating the potential for biotin sulfoxide to interact with other cellular components or act as a signaling molecule in its own right, particularly under conditions of oxidative stress where its formation is increased, represents a promising frontier.

Advanced Structural and Mechanistic Studies of BSOR and BisC

The enzymes responsible for reducing biotin sulfoxide, Biotin Sulfoxide Reductase (BSOR) and the BisC protein, are central to its biological activity. While kinetic and some mechanistic properties of these enzymes have been characterized, more advanced structural studies are needed to fully elucidate their function.

Biotin Sulfoxide Reductase (BSOR) from Rhodobacter sphaeroides is a molybdenum-containing enzyme that can utilize NADPH as an electron donor. acs.org It is a member of the DMSO reductase family of enzymes. rsc.org While the crystal structure of the closely related DMSO reductase has been determined, high-resolution crystallographic data for BSOR itself, particularly with biotin sulfoxide bound in the active site, would provide invaluable insights into its substrate specificity and catalytic mechanism. acs.org Such studies could clarify the roles of specific active-site residues, such as the conserved histidine residues thought to be involved in binding the molybdopterin guanine (B1146940) dinucleotide (MGD) cofactor. acs.orgacs.org

BisC , found in bacteria like Escherichia coli, also reduces biotin sulfoxide and has been shown to have a role in reducing free methionine-S-sulfoxide. nih.govresearchgate.net Unlike the R. sphaeroides BSOR, the E. coli BisC is thought to have its catalytic site buried within the protein, which may explain its selectivity for free versus protein-bound substrates. nih.gov Further structural and mechanistic studies are needed to understand the electron transfer process in BisC and to identify its physiological electron donor. nih.gov Comparative structural analyses of BSOR and BisC could reveal key differences that account for their distinct properties and substrate specificities.

Development of Next-Generation Analytical Tools

The need for sensitive and specific detection of biotin sulfoxide, both for clinical diagnostics and basic research, is driving the development of advanced analytical tools.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantification of biotin and its metabolites, including biotin sulfoxide, in various biological matrices. researchgate.netcreative-proteomics.com These methods offer high specificity, allowing for the distinct measurement of biotin, bisnorbiotin, and biotin sulfoxide, which is a significant advantage over traditional avidin-binding assays that detect all avidin-binding substances collectively. examine.com The development of validated LC-MS/MS methods for clinical samples is crucial for accurately assessing biotin status and for studying the pharmacokinetics of biotin supplementation. msacl.orgscribd.com

Biosensors represent another promising frontier for the detection of biotin and its metabolites. Electrochemical biosensors, including those based on graphene field-effect transistors (GFETs), are being developed for the ultra-sensitive detection of biotin. researchgate.netbohrium.com While many of these sensors are designed for biotin itself, the underlying technology could be adapted for the specific detection of biotin sulfoxide. For instance, an electrochemical sensor has been reported where the electrooxidation of biotin generates biotin sulfoxide, demonstrating the potential for electrochemical methods to distinguish between the two forms. bohrium.comacs.org The development of highly selective biorecognition elements, such as antibodies or aptamers specific for biotin sulfoxide, could lead to the creation of next-generation biosensors capable of rapid and specific quantification in complex biological samples.

Q & A

Q. What methodologies ensure reproducibility in biotin sulfoxide-related redox studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。